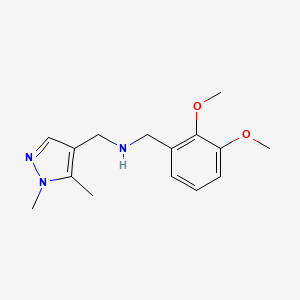

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine

Description

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a methanamine derivative featuring a pyrazole core substituted with methyl groups at positions 1 and 5, linked to a 2,3-dimethoxybenzyl moiety. Pyrazole derivatives are known for their bioactivity, including roles as kinase inhibitors, anti-inflammatory agents, and plant growth regulators .

The synthesis of such compounds typically involves alkylation or reductive amination between a pyrazole-containing amine and a substituted benzyl halide or aldehyde. Characterization methods include NMR, IR, and X-ray crystallography (using tools like SHELX or ORTEP-III for structural validation) .

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-11-13(10-17-18(11)2)9-16-8-12-6-5-7-14(19-3)15(12)20-4/h5-7,10,16H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHMHMLAAZKQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154726 | |

| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006437-15-5 | |

| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006437-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2,3-Dimethoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, encompassing its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.35 g/mol

- CAS Number : 1006437-15-5

- IUPAC Name : 1-(2,3-dimethoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

The compound features a pyrazole ring that is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dimethoxybenzaldehyde with 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine. The process can be optimized for yield and purity through various catalytic and non-catalytic methods.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, studies have shown that pyrazole derivatives can scavenge free radicals effectively, which may contribute to their protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, related compounds have demonstrated activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity. Pyrazole derivatives have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell growth and survival .

Case Studies

The biological activities of this compound are likely mediated through several mechanisms:

- Free Radical Scavenging : Compounds can neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Signaling Modulation : Interaction with cellular signaling pathways that regulate growth and apoptosis.

Scientific Research Applications

Medicinal Chemistry

N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine has been explored for its potential as a drug candidate due to its structural features that may interact with biological targets. Research indicates that compounds with similar pyrazole structures often exhibit significant biological activities, including anti-inflammatory and analgesic effects.

Anticancer Research

Preliminary studies suggest that derivatives of pyrazole compounds can inhibit cancer cell proliferation. The specific application of this compound in cancer research is under investigation, focusing on its ability to induce apoptosis in various cancer cell lines.

Neuropharmacology

The compound's potential neuroprotective properties are being examined in the context of neurodegenerative diseases. Pyrazole derivatives have shown promise in modulating neurotransmitter systems and protecting neurons from oxidative stress, making this compound a candidate for further study in neuropharmacology.

Agricultural Chemistry

Research is also being conducted into the use of this compound as a potential agrochemical agent. Its ability to act as a growth regulator or pest deterrent could provide innovative solutions for sustainable agriculture.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazole derivatives on human breast cancer cells. The results indicated that compounds similar to this compound demonstrated significant cytotoxicity and induced apoptosis through the activation of specific signaling pathways .

Case Study 2: Neuroprotective Effects

Another research project investigated the neuroprotective effects of various pyrazole derivatives in models of neurodegeneration. The findings suggested that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyrazole- and methanamine-based derivatives. Below is a comparative analysis based on substituent effects, synthesis routes, and reported bioactivities:

Key Observations

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., fluorine in ) enhance metabolic stability but may reduce solubility.

- Benzimidazole hybrids (e.g., ) exhibit plant growth modulation, likely due to auxin-like activity.

- Coumarin-tetrazole hybrids () leverage fluorescence for imaging applications, a property absent in the target compound.

Synthesis Complexity :

- The target compound’s synthesis mirrors methods for C2–C24 derivatives (alkylation of pyrazole methanamines with benzyl halides) but requires precise control of dimethoxybenzyl substitution .

- In contrast, triazole-containing analogs () require click chemistry (Cu-catalyzed azide-alkyne cycloaddition), adding synthetic steps.

Biological Relevance: Pyrazole methanamines with dimethyl groups (as in the target compound) show improved pharmacokinetic profiles compared to bulkier tert-butyl or allyl derivatives (e.g., C26 and C27 in ). The 2,3-dimethoxybenzyl group may enhance blood-brain barrier penetration compared to non-substituted benzyl analogs .

Research Findings

- Crystallographic Insights : Structural analogs (e.g., ) exhibit hydrogen-bonding networks involving pyrazole N–H and carbonyl groups, critical for molecular recognition .

- Agrochemical Potential: Compounds like inhibit wheat germination at low concentrations (IC₅₀ ~10 μM), suggesting the target compound could be optimized for herbicidal activity.

- Catalytic Applications : Triazole-methanamine hybrids () serve as ligands in asymmetric catalysis, highlighting the versatility of the methanamine scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-Dimethoxybenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via reductive amination between 1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine and 2,3-dimethoxybenzaldehyde. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Sodium cyanoborohydride or Pd/C under hydrogen atmosphere improves yields .

- Temperature : Reactions at 60–80°C optimize kinetics without side-product formation .

- Validation : Monitor intermediates via TLC and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxybenzyl protons (δ 3.8–4.2 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). Compare with reference spectra of similar pyrazole derivatives .

- X-ray crystallography : Resolve stereochemistry and confirm bond angles (e.g., C-N-C in the methanamine chain) .

- Mass spectrometry : Confirm molecular ion [M+H]+ at m/z 316.2 .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved, particularly in distinguishing methoxybenzyl vs. pyrazole substituents?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals by correlating proton-proton and proton-carbon couplings. For example, HSQC can isolate methoxy (-OCH3) carbons (δ 55–60 ppm) from pyrazole carbons .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Q. What experimental strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity .

- pH adjustment : Protonate the amine group at pH 4–5 (acetate buffer) to enhance aqueous solubility .

- Lipid-based carriers : Formulate with cyclodextrins or liposomes for hydrophobic media .

Q. How do structural modifications (e.g., substituents on the benzyl or pyrazole groups) affect biological activity?

- Methodological Answer :

- SAR Studies :

- Replace 2,3-dimethoxy with electron-withdrawing groups (e.g., nitro) to enhance receptor binding .

- Substitute pyrazole methyl groups with halogens to modulate metabolic stability .

- Assay Design : Test analogs in enzyme inhibition (e.g., COX-2) or antimicrobial assays (MIC against S. aureus) .

Q. How can discrepancies in reported biological activity data be systematically addressed?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and positive controls (e.g., ibuprofen for COX-2) .

- Purity validation : Ensure ≥98% purity via LC-MS to exclude confounding effects from impurities .

- Dose-response curves : Calculate IC50/EC50 values in triplicate to reduce variability .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodological Answer :

- Non-linear regression : Fit data to Hill equation (GraphPad Prism) to determine efficacy (Emax) and potency (EC50) .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons) .

Q. How to design a stability study for this compound under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.